Momelotinib

Transfusion Independence Anemia Myelofibrosis

Momelotinib is the only FDA-approved JAK inhibitor specifically indicated for myelofibrosis patients with anemia. Its unique dual inhibition of JAK1/JAK2 and ACVR1/ALK2 simultaneously addresses splenomegaly, constitutional symptoms, and anemia—a mechanism absent in ruxolitinib and fedratinib. By directly suppressing hepcidin via ACVR1 (IC50 = 15 nM), it improves iron availability and erythropoiesis, achieving transfusion independence in phase 3 MOMENTUM and SIMPLIFY-1 trials. Minimal CYP3A4 drug-drug interaction profile suits elderly polypharmacy patients. Ideal for preclinical hepcidin regulation, JAK-STAT/BMP-SMAD pathway studies, and translational MF research.

Molecular Formula C23H22N6O2
Molecular Weight 414.5 g/mol
CAS No. 1056634-68-4
Cat. No. B1663569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMomelotinib
CAS1056634-68-4
SynonymsCYT 387
CYT-387
CYT387
Momelotinib
N-(cyanomethyl)-4-(2-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzamide
Molecular FormulaC23H22N6O2
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N
InChIInChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)
InChIKeyZVHNDZWQTBEVRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
Solubility<1 mg/mL

Momelotinib (CAS 1056634-68-4) JAK1/JAK2/ACVR1 Inhibitor for Myelofibrosis with Anemia


Momelotinib is a small-molecule ATP-competitive inhibitor of Janus kinases 1 and 2 (JAK1, JAK2) and activin A receptor type 1 (ACVR1/ALK2) . Its primary, FDA-approved indication is the treatment of intermediate or high-risk myelofibrosis (MF) in adults with anemia, encompassing primary MF and secondary MF (post-polycythemia vera and post-essential thrombocythemia) [1]. This specific labeling distinguishes it from other JAK inhibitors (JAKinibs) approved for MF, which are not specifically indicated for patients with anemia and can exacerbate the condition. Momelotinib is administered orally once daily and is the only JAKinib with a dual mechanism designed to address all three hallmark manifestations of MF: splenomegaly, constitutional symptoms, and anemia [2].

Momelotinib vs. Other JAK Inhibitors: Why Interchangeability is Contraindicated in Anemic Myelofibrosis


Generic substitution or selection among JAK inhibitors for myelofibrosis (MF) is not clinically appropriate due to their distinct molecular targets and resulting hematological safety profiles. While ruxolitinib, fedratinib, pacritinib, and momelotinib all inhibit JAK2 to reduce splenomegaly and symptoms, their effects on hematopoiesis and other kinases diverge significantly [1]. Ruxolitinib and fedratinib are known to cause or worsen anemia and thrombocytopenia, a critical limitation for a disease where anemia is a negative prognostic factor [2]. Pacritinib is relatively safer for patients with severe thrombocytopenia, but its anemia benefit is less robust than momelotinib's [3]. Momelotinib is the only JAK inhibitor specifically indicated for MF patients with anemia because its unique inhibition of ACVR1 directly suppresses hepcidin, improving iron availability and erythropoiesis, a mechanism absent in ruxolitinib and fedratinib [4]. Therefore, using another JAK inhibitor in an anemic MF patient would not only fail to address the anemia but could actively worsen it, making momelotinib the only rational selection for this large patient subset.

Momelotinib Quantitative Differentiation: Head-to-Head and Cross-Study Data vs. Ruxolitinib, Danazol, and Other JAK Inhibitors


Superior Transfusion Independence vs. Ruxolitinib and Danazol in Phase 3 Trials

In the pivotal phase 3 MOMENTUM trial, momelotinib demonstrated a significantly higher rate of transfusion independence (TI) compared to danazol in anemic, JAK inhibitor-experienced MF patients [1]. A systematic review and meta-analysis of SIMPLIFY-1, SIMPLIFY-2, and MOMENTUM trials confirmed momelotinib's superiority over ruxolitinib for anemia-related endpoints, showing increased TI and reduced transfusion burden, while being noninferior for spleen volume reduction [2]. In the frontline SIMPLIFY-1 trial, momelotinib was noninferior to ruxolitinib for spleen volume reduction (SVR) at Week 24 (26.5% vs. 29%, difference -2.5%) but showed a numerically higher TI rate (66.5% vs. 49.3%) [3].

Transfusion Independence Anemia Myelofibrosis Phase 3 JAK Inhibitor

Unique Dual JAK1/JAK2 and ACVR1 Inhibition Mechanism Addressing Anemia

Momelotinib is the only approved JAK inhibitor for MF that potently inhibits ACVR1/ALK2 (IC50 = 15 nM) in addition to JAK1 (11 nM) and JAK2 (18 nM) . This ACVR1 inhibition directly suppresses hepcidin production in the liver, a key mediator of iron-restricted anemia in MF [1]. Preclinical studies in a rat model of anemia of chronic disease confirmed momelotinib's ACVR1 inhibition lowers hepcidin and increases iron mobilization, a mechanism absent in ruxolitinib and fedratinib [2]. In a phase 2 trial of MF patients with transfusion-dependent anemia, momelotinib treatment was associated with a marked reduction in serum hepcidin levels, increased iron availability, and improved erythropoiesis [3].

ACVR1 Hepcidin Anemia of Chronic Disease Iron Metabolism Myelofibrosis

Preserved Efficacy and Safety in Thrombocytopenic Patients vs. Ruxolitinib

A post hoc analysis of three randomized phase 3 trials (SIMPLIFY-1, SIMPLIFY-2, MOMENTUM) evaluated momelotinib's efficacy and safety in MF patients with thrombocytopenia (platelets <100 × 10⁹/L) [1]. The analysis showed that spleen volume reduction (SVR) rates, symptom response, and transfusion independence (TI) were preserved in thrombocytopenic patients receiving momelotinib relative to the overall study populations [1]. In the SIMPLIFY-1 head-to-head comparison, momelotinib demonstrated comparable SVR rates to ruxolitinib in the thrombocytopenic subgroup, with a more favorable TI rate, and no new safety signals emerged [2].

Thrombocytopenia Myelofibrosis JAK Inhibitor Safety Phase 3

Predictable Pharmacokinetic Profile with No Clinically Significant CYP3A4 Drug-Drug Interactions

Momelotinib's pharmacokinetic (PK) profile is well-characterized, with steady-state Cmax of 479 ng/mL (CV% 61%) and AUCtau of 3288 ng·h/mL (CV% 60%) at the recommended 200 mg once-daily oral dose [1]. Unlike many kinase inhibitors, momelotinib's PK is not significantly altered by strong CYP3A4 inducers (e.g., rifampin) or inhibitors (e.g., ritonavir), nor by acid-reducing agents (e.g., omeprazole), indicating a low potential for clinically relevant drug-drug interactions [2]. The major active metabolite, M21, contributes approximately 40% of the parent's pharmacological activity, with a metabolite-to-parent AUC ratio of 1.4–2.1 [3].

Pharmacokinetics Drug-Drug Interaction CYP3A4 Momelotinib Myelofibrosis

Optimal Research and Clinical Applications for Momelotinib Based on Differentiated Evidence


Treatment of Myelofibrosis with Anemia (Primary or Secondary) in JAK Inhibitor-Naïve or -Experienced Patients

Momelotinib is the only JAK inhibitor specifically indicated for intermediate or high-risk MF in adults with anemia [1]. Based on the phase 3 MOMENTUM and SIMPLIFY-1 trials, it should be prioritized for MF patients presenting with anemia (hemoglobin <10 g/dL) or transfusion dependency, regardless of prior JAK inhibitor exposure, due to its proven ability to achieve transfusion independence while maintaining spleen volume and symptom control [2].

Myelofibrosis with Coexisting Thrombocytopenia (Platelets 50-100 × 10⁹/L)

Post hoc analyses of phase 3 trials confirm momelotinib preserves efficacy for spleen reduction and symptom improvement in MF patients with baseline thrombocytopenia (50-<100 × 10⁹/L), with no new safety concerns [3]. This positions momelotinib as a preferred option for this challenging subgroup, where ruxolitinib and fedratinib are often contraindicated or require significant dose reductions [4].

Research on Hepcidin-Iron Metabolism Axis in Anemia of Chronic Disease and Myeloid Neoplasms

Momelotinib's unique ACVR1/ALK2 inhibitory activity (IC50 = 15 nM) provides a valuable chemical probe for investigating hepcidin regulation and iron-restricted erythropoiesis in preclinical models . Its dual JAK/ACVR1 inhibition makes it a superior tool for studying the interplay between JAK-STAT signaling and BMP-SMAD pathways in diseases like myelodysplastic syndromes with ring sideroblasts or SF3B1-mutant MDS/MPN with thrombocytosis [5].

Long-Term Management of MF with Concomitant Medications Requiring Predictable Pharmacokinetics

Momelotinib's minimal drug-drug interaction profile with CYP3A4 modulators and acid-reducing agents makes it suitable for elderly MF patients on polypharmacy, including those requiring proton pump inhibitors or strong CYP3A4 inducers/inhibitors [6]. This simplifies dosing and monitoring in real-world clinical practice and clinical trial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Momelotinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.